molecular formula C17H28Cl2N4O B1665710 Alniditan dihydrochloride CAS No. 155428-00-5

Alniditan dihydrochloride

货号 B1665710
CAS 编号: 155428-00-5
分子量: 375.3 g/mol
InChI 键: GDNITZYKOOTAFK-QCUBGVIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Alniditan dihydrochloride is a potent and selective serotonin 5-HT1B/5-HT1D receptor agonist . It exhibits antimigraine effects . The compound is based on a benzopyran , which is interesting as many serotonergic drugs for treating migraines incorporate the indole nucleus found in serotonin .


Synthesis Analysis

The synthesis of Alniditan involves several steps . The process starts with the alkylation of phenol with 2-bromobutyrolactone, leading to the ether. This product is then oxidized with chromium trioxide to produce the substituted succinic anhydride. Treatment of the anhydride with polyphosphoric acid leads to the acylation of the aromatic ring and the formation of the benzopyranone ring. The ketone is then selectively reduced by methods such as conversion to a dithiolane followed by Mozingo reduction. The carboxylic acid is next reduced to the corresponding aldehyde by successive conversion to an acid chloride followed by hydrogenation in the presence of thiophene. A second hydrogenation in the presence of benzylamine leads to the reductive amination product. Michael addition of the amino group to acrylonitrile leads to a 1,4-addition and the formation of a compound. Reduction of the nitrile affords the diamine. Reaction of this diamine with tetrahydropyrimidine chloride, itself formed by treatment of trimethylene urea with phosphorus oxychloride, leads to the displacement of halogen by the terminal, and thus more accessible, amino group. This results in the formation of the serotonergic agent alniditan .


Molecular Structure Analysis

The molecular formula of Alniditan dihydrochloride is C17H26N4O·2HCl . Its molecular weight is 375.34 g/mol .


Physical And Chemical Properties Analysis

Alniditan dihydrochloride is a white to beige powder . It is soluble in water at a concentration of 2 mg/mL . It has an optical activity of [α]/D -65 to -75°, c = 1.0 in methanol .

科研应用

Agonistic Properties on Human 5‐HT1B and 5‐HT1D Receptors

Alniditan dihydrochloride exhibits potent agonistic properties on human 5‐HT1B and 5‐HT1D receptors, which are essential in migraine mechanisms. A study by Lesage et al. (1998) highlighted that Alniditan is significantly more potent than sumatriptan at the h5‐HT1B receptor and displays twice the potency at the h5‐HT1D receptor, indicating its effectiveness in migraine treatment (Lesage et al., 1998).

Ligand-Binding Properties and Migraine Treatment

Alniditan has a high affinity for certain serotonin receptors and shows potential as a migraine-abortive agent. A study conducted by Leysen et al. (1996) demonstrated that Alniditan is more potent than sumatriptan at 5-HT1D-type and 5-HT1A receptors, suggesting its effectiveness in cranial vasoconstriction and antimigraine properties (Leysen et al., 1996).

Selective Vasoconstriction in Carotid Vascular Bed

In a study on anesthetized dogs, Alniditan demonstrated dose-dependent reduction in carotid arterial blood flow, indicating its vasoconstrictive effects in the carotid vascular region, which is relevant to migraine treatment (Van de Water et al., 1996).

Acute Treatment of Migraine Attacks

Alniditan has been evaluated for its efficacy in the acute treatment of migraine attacks. In a clinical trial, various doses of Alniditan showed significant effectiveness in reducing headache severity compared to placebo, demonstrating its potential as an acute migraine treatment agent (Goldstein et al., 1996).

Transdermal Permeation by Iontophoresis

Research has explored the feasibility of transdermal delivery of Alniditan by iontophoresis. This study showed that iontophoresis could be an effective method for administering Alniditan, providing an alternative route of drug delivery for migraine treatment (Jadoul et al., 1996).

Autoradiographic Mapping in Human Brain

[3H]alniditan, a potent 5-HT1B/1D agonist, was used as a radioligand to map 5-HT1B and 5-HT1D receptors in the human brain, providing insights into their distribution and potential therapeutic targets for migraine treatment. Bonaventure et al. (1997) found high densities of these receptors in specific brain regions, which could be relevant for understanding the mechanisms of Alniditan's action in migraine relief (Bonaventure et al., 1997).

Transdermal Delivery by Skin Electroporation

A study by Jadoul et al. (1998) investigated the efficacy of delivering Alniditan through skin electroporation. This method showed a significant enhancement in the transdermal flux of Alniditan, suggesting an effective alternative for migraine treatment administration (Jadoul et al., 1998).

Intranasal Administration in Migraine Treatment

Diener et al. (2001) conducted a study on the effectiveness of intranasal Alniditan in treating migraine attacks. The results showed significant relief in over two-thirds of the patients within one hour of administration, indicating the potential of Alniditan as an effective migraine treatment through intranasal routes (Diener et al., 2001).

Pharmacokinetic Profile during Migraine Attacks

Roon et al. (1999) investigated the pharmacokinetic profile of intranasal Alniditan during and outside migraine attacks. The study found that Alniditan was rapidly absorbed and its absorption was not affected by migraine attacks. Early rise in plasma concentrations was related to headache improvement, suggesting its reliability and effectiveness in acute migraine management (Roon et al., 1999).

Neurogenic Inflammation and Vasoconstriction Effects

Limmroth et al. (1999) assessed Alniditan's effect on neurogenic inflammation and vasoconstriction. The study found that Alniditan was more potent than sumatriptan in attenuating neurogenic inflammation, suggesting its potential role in migraine treatment by targeting specific receptor-mediated pathways (Limmroth et al., 1999).

Safety And Hazards

Alniditan dihydrochloride is not classified as a hazardous substance or mixture . In case of inhalation, it is advised to move the person to fresh air and give artificial respiration if needed. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, rinse mouth with water and do not induce vomiting unless directed to do so by medical personnel .

性质

IUPAC Name

N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]-N'-(1,4,5,6-tetrahydropyrimidin-2-yl)propane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O.2ClH/c1-2-6-16-14(5-1)7-8-15(22-16)13-18-9-3-10-19-17-20-11-4-12-21-17;;/h1-2,5-6,15,18H,3-4,7-13H2,(H2,19,20,21);2*1H/t15-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNITZYKOOTAFK-QCUBGVIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=NC1)NCCCNCC2CCC3=CC=CC=C3O2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=NC1)NCCCNC[C@H]2CCC3=CC=CC=C3O2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alniditan dihydrochloride

CAS RN

155428-00-5
Record name Alniditan dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155428005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALNIDITAN DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PE58MGKB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alniditan dihydrochloride
Reactant of Route 2
Reactant of Route 2
Alniditan dihydrochloride
Reactant of Route 3
Reactant of Route 3
Alniditan dihydrochloride
Reactant of Route 4
Reactant of Route 4
Alniditan dihydrochloride
Reactant of Route 5
Reactant of Route 5
Alniditan dihydrochloride
Reactant of Route 6
Alniditan dihydrochloride

Citations

For This Compound
4
Citations
E Rubio-Beltrán, A Labastida-Ramírez… - Pharmacology & …, 2018 - Elsevier
Migraine is a neurovascular disorder that involves activation of the trigeminovascular system and cranial vasodilation mediated by release of calcitonin gene-related peptide (CGRP). …
Number of citations: 92 www.sciencedirect.com
E Rubio‐Beltrán, A Labastida‐Ramírez… - British Journal of …, 2019 - Wiley Online Library
Background and Purpose Triptans are 5‐HT 1B/1D receptor agonists (that also display 5‐HT 1F receptor affinity) with antimigraine action, contraindicated in patients with coronary …
Number of citations: 60 bpspubs.onlinelibrary.wiley.com
CM Villalón… - Pharmacology and …, 2018 - researchgate.net
Eloísa Rubio-Beltrán a, 1, Alejandro Labastida-Ramírez a, 1, Carlos M. Villalón b, Antoinette MaassenVanDenBrink a,⁎ a Div. of Pharmacology, Dept. of Internal Medicine, Erasmus …
Number of citations: 1 www.researchgate.net
E Zanelli, L Meeus, AHJ Danser, MR Gralinski… - Vascular Effects of …, 2019 - core.ac.uk
Background and purpose. Triptans are 5-HT1B/1D receptor agonists (that also display 5-HT1F receptor affinity) with antimigraine action, contraindicated in patients with coronary artery …
Number of citations: 2 core.ac.uk

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。